P-Amino-d-phenylalanine, HCl
Description
Nomenclature and Structural Classification as an Amino Acid Derivative
P-Amino-D-phenylalanine, HCl is systematically known as (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride. nih.gov It is classified as a derivative of the alpha-amino acid phenylalanine. chemicalbook.com The core structure consists of a phenylalanine molecule with an amino group (-NH2) substituted at the para (4-) position of the phenyl ring. The "D" in its name refers to the stereochemistry of the alpha-carbon, indicating its configuration is analogous to D-glyceraldehyde. ncert.nic.in The hydrochloride (HCl) salt form enhances its stability and solubility in aqueous solutions.
The parent compound, phenylalanine, is an essential α-amino acid with the chemical formula C9H11NO2. wikipedia.org It is characterized by a benzyl (B1604629) group attached to the methyl group of alanine (B10760859). wikipedia.org this compound, being a substituted phenylalanine, retains the fundamental amino acid structure, which includes a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain. In this case, the side chain is a p-aminobenzyl group.
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H13ClN2O2 |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride |
| CAS Number | 196408-63-6 |
| Parent Compound | p-amino-D-phenylalanine |
Data sourced from PubChem CID 56776997 nih.gov
Significance and Research Utility of Substituted Phenylalanines
Substituted phenylalanines, including p-amino-D-phenylalanine, are of significant interest in academic and industrial research due to their potential to act as probes and modulators of biological systems. The addition of various functional groups to the phenyl ring of phenylalanine can alter its chemical properties, leading to novel biological activities.
Research findings have highlighted several areas where substituted phenylalanines are utilized:
Enzyme Inhibition and Activation: Certain substituted phenylalanines have been shown to interact with enzymes. For instance, L-4-aminophenylalanine has demonstrated the ability to activate phenylalanine hydroxylase, an enzyme crucial for phenylalanine metabolism. nih.gov This highlights the potential for designing derivatives that can modulate enzyme activity for therapeutic purposes.
Neurotransmitter Research: Phenylalanine is a precursor to several key neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgwikipedia.org Researchers are exploring how substituted phenylalanines might influence the synthesis and function of these neurotransmitters. Studies on phenethylamine (B48288) derivatives, which are structurally related to phenylalanine, have investigated their ability to inhibit dopamine reuptake, a mechanism relevant to various neurological and psychiatric conditions. nih.gov
Peptide and Protein Engineering: The incorporation of unnatural amino acids like substituted phenylalanines into peptides and proteins is a powerful tool in chemical biology. This allows for the creation of peptides with enhanced stability, novel binding properties, or unique functionalities. For example, the substitution of leucine (B10760876) with phenylalanine in a class A amphipathic helical peptide was studied to understand its interaction with lipids. nih.gov Furthermore, the ribosomal incorporation of fluorosulfonyloxy-l-phenylalanine into macrocyclic peptides has enabled the development of covalent binders for specific protein targets. acs.org
Drug Discovery and Development: The unique structural features of substituted phenylalanines make them valuable scaffolds in drug discovery. Researchers have synthesized and evaluated series of aryl-substituted phenylalanines for their activity at various receptors, such as AMPA receptors, which are involved in synaptic transmission. ku.dk This research can lead to the identification of new drug candidates for neurological disorders.
Metabolic Disorders: In the context of metabolic disorders like phenylketonuria (PKU), where high levels of L-phenylalanine are toxic, the study of phenylalanine derivatives is crucial. Research has shown that D-phenylalanine (B559541) can modulate the aggregation of L-phenylalanine, suggesting a potential therapeutic avenue. nih.gov
The versatility of substituted phenylalanines ensures their continued importance in advancing our understanding of biological systems and in the development of novel therapeutic strategies.
Properties
IUPAC Name |
2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZSPZLBJLJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of P Amino D Phenylalanine, Hcl
Functional Group Reactivity (Amino, Carboxyl, Aromatic Amino)
The reactivity of p-Amino-D-phenylalanine is dictated by its three primary functional groups: the α-amino group, the carboxyl group, and the p-amino group on the phenyl ring. aip.orgwikipedia.orgdrugbank.com The presence of these groups allows for a variety of chemical reactions, making the molecule a versatile building block. numberanalytics.comnih.gov
α-Amino Group: This primary amine is nucleophilic and readily participates in reactions such as acylation, alkylation, and Schiff base formation. Its reactivity is crucial for peptide synthesis, where it forms amide bonds with the carboxyl groups of other amino acids. youtube.com
Carboxyl Group: The carboxylic acid group can undergo esterification, amidation, and reduction. Activation of the carboxyl group is often necessary to facilitate these reactions, particularly for amide bond formation. nih.gov
The interplay and differential reactivity of these functional groups can be exploited to achieve selective modifications, a key aspect in the synthesis of complex molecules and for analytical derivatization.
Derivatization for Analytical Applications
Derivatization is a common strategy in analytical chemistry to enhance the detectability and separation of analytes. chromatographyonline.comnih.gov For p-Amino-D-phenylalanine, derivatization is often employed in techniques like high-performance liquid chromatography (HPLC) to improve its chromatographic behavior and to introduce a detectable label. nih.gov
Esterification of the carboxylic acid group is a frequently used derivatization technique. A common method involves reacting the amino acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like hydrogen chloride (HCl). This reaction converts the polar carboxylic acid into a less polar ester, which can improve its retention and peak shape in reversed-phase HPLC.
For example, the reaction with methanolic HCl yields the corresponding methyl ester. This process is typically carried out under anhydrous conditions to favor the formation of the ester.
Amide bond formation is a cornerstone of peptide chemistry and is also utilized in the derivatization of amino acids. youtube.comnih.gov This involves coupling the amino group of p-Amino-D-phenylalanine with a carboxylic acid, or its carboxyl group with an amine. To facilitate this, coupling reagents are often employed to activate the carboxylic acid. nih.govresearchgate.net
A variety of reagents can be used for this purpose, including carbodiimides and phosphonium (B103445) or uronium salts. The choice of coupling reagent and reaction conditions can influence the efficiency and specificity of the amide bond formation. nih.gov
The success of derivatization reactions is highly dependent on the specificity of the reagents and the optimization of reaction conditions.
pH Effects: The pH of the reaction medium is a critical parameter. For reactions involving the amino group, a basic pH is often required to ensure the amine is in its deprotonated, nucleophilic form. waters.comnih.gov Conversely, acidic conditions are typically used for esterification of the carboxyl group. Studies on phenylalanine have shown that pH can influence its conformation and photophysical properties. nih.gov The pH optimum for enzymatic reactions involving phenylalanine can also vary depending on the specific enzyme and its activation state. nih.gov
Molar Excess: To drive the derivatization reaction to completion, a molar excess of the derivatizing reagent is often used. waters.com This ensures that all analyte molecules are modified, which is crucial for accurate quantification in analytical methods.
Reagent Specificity: Different derivatizing reagents target specific functional groups. For instance, reagents like phenylisothiocyanate (PITC) react with primary and secondary amines under alkaline conditions. springernature.comfinechem-mirea.ru Others, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), are also commonly used for amino acid derivatization. waters.comcreative-proteomics.com The choice of reagent depends on the analytical technique being used (e.g., UV or fluorescence detection) and the desired properties of the derivative. creative-proteomics.com
Table 1: Common Derivatization Reagents and Their Target Functional Groups
| Derivatizing Reagent | Abbreviation | Target Functional Group(s) | Detection Method |
| Phenylisothiocyanate | PITC | Primary and Secondary Amines | UV |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence, UV |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Fluorescence, UV |
| Ortho-Phthaldialdehyde | OPA | Primary Amines | Fluorescence |
| 2,4-Dinitrofluorobenzene | DNFB | Primary and Secondary Amines | UV |
Stable isotope labeling is a powerful technique used in quantitative analysis, particularly in mass spectrometry-based methods. lumiprobe.com By incorporating heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) into the p-Amino-D-phenylalanine molecule or the derivatizing reagent, an internal standard can be created that is chemically identical to the analyte but has a different mass. lumiprobe.comnih.gov
Deuterated reagents can be used to introduce deuterium (B1214612) atoms into the molecule. cdnsciencepub.comresearchgate.netmedchemexpress.com For instance, deuterated methanol can be used in esterification to produce a deuterated methyl ester. This approach is valuable for isotope dilution mass spectrometry, which allows for highly accurate and precise quantification. Enzymatic methods are also being explored for site-selective deuteration of amino acids. nih.gov The synthesis of isotopically labeled phenylalanine and its derivatives is an active area of research for applications in NMR and other analytical techniques. cdnsciencepub.comacs.orgnih.gov
After the derivatization reaction has proceeded for the optimal amount of time, it is often necessary to quench the reaction. researchgate.net This stops the reaction and prevents the formation of unwanted by-products or the degradation of the derivatives. Quenching is typically achieved by changing the reaction conditions, such as by adding an acid to neutralize a basic reaction mixture. youtube.com For example, in derivatizations performed under alkaline conditions, the addition of an acid like formic acid or acetic acid can effectively stop the reaction. nih.govyoutube.com The quenching step is crucial for ensuring the stability of the derivatives and the reproducibility of the analytical method.
Coupling and Immobilization Chemistries
The presence of both a primary aliphatic amine (at the α-carbon) and a primary aromatic amine (at the para-position), along with a carboxylic acid group, allows for a range of selective chemical modifications of p-Amino-D-phenylalanine, HCl.
Amide Bond Formation via Carbodiimide Chemistry (e.g., EDAC/NHS)
Carbodiimide-mediated coupling is a cornerstone of bioconjugation chemistry, enabling the formation of stable amide bonds between a carboxyl group and a primary amine. In the context of this compound, this reaction can be employed to couple the carboxylic acid moiety with another amine-containing molecule. The most common reagents for this purpose are N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC or EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The general mechanism involves the activation of the carboxyl group of p-Amino-D-phenylalanine by EDAC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis and rearrangement. The addition of NHS mitigates these side reactions by converting the O-acylisourea into a more stable, yet still reactive, NHS ester. This amine-reactive ester then readily reacts with a primary amine on a target molecule to form a stable amide bond, releasing NHS as a byproduct.
The efficiency of this two-step, one-pot synthesis is influenced by several factors, as outlined in the table below.
| Parameter | Condition | Rationale |
| pH (Activation Step) | 4.5 - 6.0 | EDAC is most effective at slightly acidic pH. This protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate. |
| pH (Coupling Step) | 7.2 - 8.5 | The deprotonated primary amine of the target molecule is a better nucleophile for attacking the NHS ester. |
| Solvent | Aqueous buffers (e.g., MES for activation, PBS or Borate (B1201080) for coupling) or organic solvents (e.g., DMF, DMSO) | The choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers are preferred. |
| Temperature | Room Temperature | The reaction is typically carried out at room temperature. Lower temperatures can be used to minimize side reactions. |
| Stoichiometry | Excess EDAC/NHS | Using a molar excess of the coupling reagents can improve the yield of the activated species. |
It is important to note that under these conditions, the α-amino group of p-Amino-D-phenylalanine would need to be protected to ensure selective coupling through the carboxylic acid. Conversely, if the carboxylic acid is protected, the α-amino or p-amino group could be the target for acylation. The differential reactivity of the aliphatic α-amino group and the aromatic p-amino group can also be exploited for selective modifications under specific reaction conditions.
Immobilization on Solid Supports
The ability to covalently attach this compound to solid supports is critical for the development of functionalized materials for various applications, including chromatography, solid-phase synthesis, and biosensing.
Immobilization on Nanocellulose:
Nanocellulose, with its high surface area and abundance of hydroxyl groups, can be readily functionalized to introduce carboxylic acid groups through oxidation. These carboxylated nanocellulose surfaces can then serve as a scaffold for the immobilization of this compound. The amide bond formation would proceed via the EDAC/NHS chemistry described previously, where the carboxyl groups on the nanocellulose are activated to react with one of the primary amine groups of p-Amino-D-phenylalanine. The choice of which amine reacts (the α-amino or the p-amino) can be controlled through the use of protecting groups and by optimizing reaction conditions such as pH. This immobilization strategy can be used to impart new functionalities to the nanocellulose, such as chirality or the ability to participate in further coupling reactions via the remaining free functional groups of the amino acid.
Immobilization on Gold Electrodes:
Gold surfaces are widely used in the fabrication of electrochemical biosensors. The immobilization of this compound onto gold electrodes can be achieved through several strategies. One common method involves the formation of a self-assembled monolayer (SAM) of a thiol-containing linker molecule on the gold surface. The linker can be designed to have a terminal carboxylic acid group, which can then be activated with EDAC/NHS to couple with an amine group of this compound.
Alternatively, p-Amino-D-phenylalanine itself can be modified to introduce a thiol group, allowing for its direct attachment to the gold surface. Another approach is the electrochemical grafting of aminophenyl groups onto the gold surface by the reduction of in situ generated aminophenyl monodiazonium cations from p-phenylenediamine. While this method does not directly involve p-Amino-D-phenylalanine, it creates a surface rich in amino groups to which the carboxylic acid of a protected p-Amino-D-phenylalanine derivative could be coupled using EDAC/NHS chemistry.
The successful immobilization of this compound on gold electrodes is a key step in the development of enantioselective sensors and other electrochemical devices.
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of p-Am-d-Phe-HCl, enabling its separation from impurities and the quantification of its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives, including p-Am-d-Phe-HCl. Reversed-phase HPLC (RP-HPLC) is a common approach, typically employing a C18 stationary phase. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
For the analysis of polar compounds like amino acids, the mobile phase composition is critical. A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier, such as acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in p-Am-d-Phe-HCl absorbs UV light. The detection wavelength is typically set around 210-225 nm to maximize sensitivity. nih.govresearchgate.net In some cases, derivatization with reagents like o-phthaldialdehyde (OPA) can be used to enhance fluorescence detection, thereby increasing sensitivity. rsc.org
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM Phosphate Buffer, pH 7.4) |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 0% to 50% B over a set time |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 25 °C |
| This table represents a typical starting point for method development for the HPLC analysis of p-Amino-d-phenylalanine, HCl, based on established methods for similar amino acids. |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of amino acids like p-Am-d-Phe-HCl, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.comgcms.czweber.hu Derivatization converts the polar functional groups (amino and carboxyl groups) into less polar, more volatile derivatives.
Common derivatization reagents for amino acids include silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms trimethylsilyl (TMS) derivatives. thermofisher.com Another approach is acylation followed by esterification, for instance, using ethylchloroformate. nih.gov The resulting derivatives are then separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. Mass spectrometry (GC-MS) is the preferred detection method, as it provides both quantitative data and structural information based on the fragmentation pattern of the derivative. sigmaaldrich.comgcms.cz
| Parameter | Typical Condition |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temp. ~100°C, ramped to ~300°C |
| Detector | Mass Spectrometer (MS) |
| This table outlines a general approach for the GC-MS analysis of this compound following derivatization. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is increasingly used for the direct analysis of underivatized amino acids in complex matrices, avoiding the need for derivatization. restek.commdpi.comyoutube.com For p-Am-d-Phe-HCl, a hydrophilic interaction chromatography (HILIC) column can be employed to retain the polar analyte. helixchrom.com
In tandem mass spectrometry, specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are monitored. This provides a high degree of selectivity and allows for accurate quantification even at low concentrations. Electrospray ionization (ESI) is the most common ionization technique for amino acids.
| Parameter | Typical Condition |
| Chromatography Mode | Hydrophilic Interaction Chromatography (HILIC) or Reversed-Phase |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of p-Amino-d-phenylalanine |
| Product Ions (Q3) | Specific fragment ions |
| This table provides a general framework for developing an LC-MS/MS method for this compound. |
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. mdpi.com CZE is well-suited for the analysis of amino acids, which are amphoteric molecules and can carry a net positive, negative, or zero charge depending on the pH of the buffer.
For the analysis of p-Am-d-Phe-HCl, a fused-silica capillary is typically used with a background electrolyte buffer. The choice of buffer pH is crucial for achieving separation. At a pH below its isoelectric point, p-Am-d-Phe-HCl will be positively charged and migrate towards the cathode. Detection is often performed using UV absorbance at a low wavelength, such as 200 nm or 214 nm. nih.govnih.gov CZE offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. researchgate.netmdpi.com
| Parameter | Typical Condition |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50-75 cm length) |
| Background Electrolyte | Borate (B1201080) or phosphate buffer |
| Applied Voltage | 20-30 kV |
| Detection | UV absorbance at 200 nm or 214 nm |
| Temperature | 25 °C |
| This table describes typical parameters for the CZE analysis of this compound. |
Determining the enantiomeric purity of this compound is critical, and this is achieved through enantioselective chromatography. This can be accomplished by either using a chiral stationary phase (CSP) or a chiral mobile phase additive.
HPLC with a CSP is the most common approach. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are widely used for the separation of amino acid enantiomers. ankara.edu.tryakhak.orgsigmaaldrich.comsigmaaldrich.com The choice of mobile phase, often a mixture of an organic solvent like isopropanol and a nonpolar solvent like hexane, is crucial for achieving chiral recognition. yakhak.org Alternatively, pre-column derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. mdpi.commdpi.com
| Method | Stationary Phase | Mobile Phase System |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak) or Macrocyclic Glycopeptide-based (e.g., Chirobiotic T) | Normal-phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Aqueous buffer) |
| Chiral Mobile Phase Additive | Achiral C18 | Aqueous buffer with a chiral selector (e.g., Vancomycin) |
| Pre-column Derivatization | Achiral C18 | Standard reversed-phase or normal-phase conditions |
| This table summarizes common strategies for the enantioselective analysis of this compound. |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of p-Am-d-Phe-HCl.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of p-Am-d-Phe-HCl would be expected to show characteristic absorption bands for the N-H stretches of the amino groups, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the aromatic C-H and C=C stretches.
Mass Spectrometry (MS): As mentioned in the chromatography sections, mass spectrometry is a key detection method that also provides structural information. The mass spectrum will show the molecular ion peak corresponding to the mass of the protonated molecule, and the fragmentation pattern can be used to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For p-Amino-d-phenylalanine, ¹H-NMR, ¹³C-NMR, and various 2D NMR experiments provide unambiguous assignments of all protons and carbons.
¹H-NMR Spectroscopy: The proton NMR spectrum of phenylalanine in an aqueous solution (D₂O) displays characteristic signals for the aromatic, alpha-proton, and beta-protons. The aromatic protons typically appear as a multiplet in the range of 7.34-7.43 ppm. The alpha-proton gives a signal around 3.98 ppm, while the diastereotopic beta-protons show distinct signals at approximately 3.11 and 3.27 ppm. The exact chemical shifts can vary depending on the solvent and pH.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For L-phenylalanine, representative chemical shifts include signals for the carboxyl carbon (~176.8 ppm), the aromatic carbons (ranging from ~130.4 to ~137.8 ppm), the alpha-carbon (~58.7 ppm), and the beta-carbon (~39.1 ppm).
2D NMR Spectroscopy: Techniques such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are used to correlate directly bonded protons and carbons, confirming the assignments made in the 1D spectra. For instance, the signal for the alpha-proton in the ¹H-NMR spectrum will correlate with the signal for the alpha-carbon in the ¹³C-NMR spectrum. This provides a robust method for structural verification.
Table 1: Representative NMR Data for Phenylalanine
| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in D₂O |
|---|---|---|
| α-H | 3.98 | - |
| β-H | 3.11, 3.27 | - |
| Aromatic-H | 7.34 - 7.43 | - |
| α-C | - | 58.7 |
| β-C | - | 39.1 |
| Aromatic-C | - | 130.4 - 137.8 |
| C=O | - | 176.8 |
Data is for the related compound L-phenylalanine and serves as a reference.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of D-phenylalanine (B559541), typically recorded as a KBr pellet, shows characteristic absorption bands. The zwitterionic nature of solid-state amino acids is evident in the IR spectrum.
Key vibrational bands include:
N-H stretching: Broad absorptions in the region of 2700-3100 cm⁻¹ are characteristic of the ammonium (B1175870) group (NH₃⁺).
C=O stretching: A strong band around 1583 cm⁻¹ corresponds to the asymmetric stretching of the carboxylate group (COO⁻).
N-H bending: A band around 1555 cm⁻¹ is attributed to the bending vibration of the ammonium group.
Aromatic C-H and C=C stretching: Bands in the 3030-3055 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, are indicative of the phenyl ring.
FTIR spectroscopy can also be used to differentiate between racemic mixtures and enantiomerically pure forms of amino acids due to differences in their crystal lattice structures and hydrogen bonding networks.
Table 2: Key IR Absorption Bands for D-Phenylalanine
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (approximate) |
|---|---|---|
| Ammonium (NH₃⁺) | Stretching | 2700 - 3100 |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1583 |
| Ammonium (NH₃⁺) | Bending | 1555 |
| Aromatic C-H | Stretching | 3030 - 3055 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Data derived from studies on phenylalanine.
Mass Spectrometry (MS, MS/MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For p-Amino-d-phenylalanine HCl, high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its molecular formula.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the protonated molecule, which aids in structural confirmation. Common fragmentation pathways for protonated amino acids like phenylalanine include the loss of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). The principal fragment ion observed for phenylalanine is often [M + H - H₂O - CO]⁺. Another significant fragmentation pathway involves the loss of the carboxyl group, resulting in an [M−COOH]⁺ ion. These fragmentation patterns provide a fingerprint for the molecule, allowing for its identification even in complex mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic amino acids, including phenylalanine, exhibit characteristic UV absorption due to the π-electron system of the phenyl ring.
p-Amino-d-phenylalanine is expected to show strong absorption in the UV region. The presence of the amino group on the phenyl ring will likely cause a bathochromic (red) shift compared to unsubstituted phenylalanine. The UV-Vis spectrum of phenylalanine in aqueous solution typically shows absorption maxima around 252 nm, 258 nm, and 264 nm. The introduction of the para-amino group would be expected to shift these absorptions to longer wavelengths. The absorption spectrum is sensitive to the solvent environment and pH.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a chiroptical technique that is particularly useful for studying chiral molecules like p-Amino-d-phenylalanine. It measures the differential absorption of left and right circularly polarized light.
The CD spectrum of an amino acid is sensitive to its stereochemistry. D-amino acids will produce a CD spectrum that is a mirror image of the corresponding L-amino acid. The CD spectrum of phenylalanine exhibits a unique pattern that is dependent on its concentration, which has been attributed to the formation of chiral structural features through self-assembly. The native CD signal for amino acids is typically observed below 280 nm and is associated with the π→π* and n→π* transitions of the carbonyl chromophore.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface.
For p-Amino-d-phenylalanine HCl, XPS can be used to:
Confirm the presence of carbon, nitrogen, oxygen, and chlorine.
Determine the chemical states of these elements. For example, the C 1s spectrum can be deconvoluted to identify carbons in different chemical environments (e.g., C-C/C-H in the phenyl ring, C-N of the amino group, and C=O of the carboxyl group).
Analyze the N 1s spectrum to distinguish between the protonated amine group and the amino group on the phenyl ring. The zwitterionic nature of amino acids in the solid state is evident from the N 1s signal of the protonated amine.
Absorption and Emission Spectroscopy
Absorption and emission (fluorescence) spectroscopy are used to study the electronic properties and excited states of molecules. Aromatic amino acids are known to be fluorescent.
The absorption spectrum of p-Amino-d-phenylalanine, as discussed in the UV-Vis section, is a key characteristic. Following the absorption of UV light, the molecule can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence emission of proteins is primarily due to tryptophan, tyrosine, and phenylalanine residues. The introduction of an amino group on the phenyl ring of D-phenylalanine is expected to influence its fluorescence properties, potentially shifting the emission wavelength and altering the quantum yield compared to the parent amino acid. The fluorescence spectrum is sensitive to the local environment, including solvent polarity and pH.
Purity Assessment and Chiroptical Characterization
Purity and chirality are critical attributes of this compound, particularly for its application in stereospecific synthesis and research.
Thin-Layer Chromatography (TLC) is a widely used analytical technique for assessing the purity of amino acids and monitoring the progress of chemical reactions. crsubscription.com It operates on the principle of separating components in a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent system). crsubscription.com For amino acids like p-Amino-d-phenylalanine, the choice of the mobile phase is crucial for achieving effective separation from potential impurities or starting materials. reachdevices.com
The synthesized product can be analyzed on a TLC plate and compared with the starting materials. The position of the spot on the developed chromatogram, represented by the Retention Factor (Rf), is characteristic of the compound in a given solvent system. Visualization of the spots is typically achieved by staining with a reagent such as ninhydrin, which reacts with the primary amine group of the amino acid to produce a colored product. reachdevices.com
Different solvent systems can be employed for the TLC analysis of amino acids and their derivatives. The selection depends on the polarity of the target compound and the impurities to be separated.
Table 1: Example TLC Solvent Systems for Amino Acid Analysis
| Mobile Phase Composition | Ratio (by volume) | Application Notes |
|---|---|---|
| n-Butanol : Acetic Acid : Water | 3:1:1 | A common system for separating a wide range of amino acids on silica gel plates. reachdevices.com |
| Chloroform : Methanol | 95:5 (or 5% Methanol in Chloroform) | Used for the analysis and purification of Boc-protected phenylalanine. |
This table is interactive. Users can sort the data by clicking on the column headers.
Optical rotation is a fundamental chiroptical property used to characterize chiral molecules like this compound and is a key indicator of optical purity. tandfonline.com Chiral compounds have the ability to rotate the plane of polarized light, and the specific rotation ([α]) is a characteristic physical constant for a given enantiomer under defined conditions. tandfonline.commdpi.com The measurement is performed using a polarimeter. mdpi.com
The specific rotation is dependent on several factors, including the concentration of the solute, the solvent used, temperature, and the wavelength of the light source. tandfonline.com Therefore, it is imperative that these conditions are rigorously controlled and reported. For amino acids, measurements are often conducted in acidic or basic solutions to ensure a consistent ionic form. tandfonline.com For the L-enantiomer, 4-Amino-L-phenylalanine hydrochloride, a specific optical activity has been reported as [α]20/D +8.7±0.5°, with a concentration of c = 1% in a 4:1 mixture of acetic acid and water. sigmaaldrich.com It is expected that the D-enantiomer, this compound, would exhibit a specific rotation of a similar magnitude but with a negative sign under identical measurement conditions.
The relationship between optical rotation and concentration is generally linear, especially at lower concentrations. researchgate.net This property is crucial for determining the enantiomeric abundances of amino acids. mdpi.com
Table 2: Factors Influencing Optical Rotation Measurements
| Parameter | Influence on Measurement | Rationale |
|---|---|---|
| Concentration | The magnitude of rotation is proportional to the concentration of the chiral substance in the path of the light. | Higher concentration means more chiral molecules interacting with the polarized light. |
| Solvent | The nature of the solvent can significantly alter the specific rotation value. | Solvent-solute interactions can change the conformation of the chiral molecule, affecting its interaction with light. |
| Temperature | Changes in temperature can affect the observed rotation. | Temperature can influence molecular motion and solvent density, which in turn affects the measurement. |
| Wavelength | Specific rotation is wavelength-dependent (optical rotatory dispersion). | The standard wavelength used is the D-line of a sodium lamp (589 nm), denoted by the subscript 'D'. |
| pH (for amino acids) | The ionic state of the amino acid (cationic, zwitterionic, anionic) affects its optical rotation. | The charge distribution within the molecule changes, altering its chiroptical properties. tandfonline.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other in a mixture. The determination of 'ee' is critical in fields where enantiomeric purity is paramount, such as in the synthesis of chiral drugs and catalysts. nih.gov
Several analytical methods are available for determining the 'ee' of amino acids. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a reliable and widely used technique. researchgate.netresearchgate.net This method allows for the direct separation of the enantiomers, and the 'ee' can be calculated from the relative peak areas in the chromatogram. researchgate.net Other methods include gas chromatography (GC) with chiral columns and various spectroscopic techniques. nih.gov
Enantioselective indicator displacement assays (eIDAs) have emerged as an alternative to chromatography, offering a potential high-throughput method for determining 'ee'. nih.gov These assays utilize a chiral receptor and a colorimetric indicator to differentiate between enantiomers, with the resulting color change being measurable by a UV-vis spectrophotometer. nih.gov Mass spectrometry has also been employed to determine 'ee' by observing the differing reaction rates of enantiomers with a chiral reagent in the gas phase. ucdavis.edu
Table 3: Comparison of Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Common Applications |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.net | High accuracy, reliability, and direct quantification. researchgate.net | Routine analysis of chiral compounds, quality control. |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral capillary column. | High resolution and sensitivity. | Analysis of volatile chiral molecules. |
| Enantioselective Indicator Displacement Assay (eIDA) | Competitive binding of enantiomers to a chiral receptor displaces an indicator, causing a color change. nih.gov | High-throughput potential, uses standard UV-vis equipment. nih.gov | Rapid screening of asymmetric catalysts and chiral libraries. nih.gov |
| Mass Spectrometry (MS) | Different reaction rates of enantiomers with a chiral reference compound are measured. ucdavis.edu | High speed, sensitivity, and requires small sample amounts. ucdavis.edu | Chiral analysis where chromatographic separation is difficult. |
| Fluorescence-based Assays | Formation of diastereomeric complexes with distinct fluorescence properties. nih.gov | High sensitivity, robust, suitable for high-throughput screening. nih.gov | Screening of chiral catalysts and drug development. nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as halogens) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and identity of a synthesized compound.
For p-Amino-d-phenylalanine hydrochloride, the molecular formula is C₉H₁₃ClN₂O₂. nih.gov The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements and its molecular weight of 216.66 g/mol . sigmaaldrich.comnih.gov
**Table 4: Theoretical Elemental Composition of this compound (C₉H₁₃ClN₂O₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 49.89 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.05 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.36 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.93 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.77 |
| Total | | | | 216.668 | 100.00 |
This table is interactive. Users can sort the data by clicking on the column headers.
Thermal Analysis (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the composition of multi-component systems. nih.gov DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions, such as melting and crystallization. nih.gov
For amino acids, these methods are used to determine their decomposition temperatures, as many decompose at or before their melting points. nih.gov The thermal stability and decomposition kinetics can be influenced by factors like heating rate and the chemical structure of the amino acid. nih.gov For instance, studies on L-phenylalanine have investigated its phase behavior at high temperatures, revealing solid-to-solid polymorphic transitions. acs.org The thermal profile of this compound would provide valuable data on its stability and behavior at elevated temperatures.
Table 5: Decomposition Temperatures of Related Amino Acids
| Amino Acid | Decomposition Temperature (°C) | Technique | Reference |
|---|---|---|---|
| L-Histidine | 272–288 | TGA | nih.gov |
| L-Phenylalanine | 257–283 | TGA | nih.gov |
| L-Proline | 208–223 | TGA | nih.gov |
| L-Tryptophan | 265–291 | TGA | nih.gov |
Note: Decomposition temperatures can vary depending on experimental conditions such as heating rate. nih.gov This table is interactive.
Quartz Crystal Microbalance (QCM) Studies
Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique based on the piezoelectric properties of a quartz crystal resonator. nih.govmdpi.com It can detect minute mass changes on the crystal's surface in real-time, making it a powerful tool for studying surface phenomena and molecular interactions in both gas and liquid environments. nih.govnih.gov
In the context of a functionalized amino acid like this compound, QCM could be applied in several ways. For example, by functionalizing the QCM sensor surface with specific receptors, it could be used to study the binding kinetics and affinity of the amino acid to target proteins, nucleic acids, or other molecules. This is particularly relevant in drug development and biosensor applications. nih.gov
Furthermore, QCM with dissipation monitoring (QCM-D) provides additional information about the viscoelastic properties of the adsorbed layer on the sensor surface. nih.gov This could be used to investigate the self-assembly or aggregation behavior of p-Amino-d-phenylalanine derivatives on surfaces, providing insights into the formation and properties of thin films or layers. nih.gov
Table 6: Potential Applications of QCM in this compound Research
| Application Area | QCM Measurement Principle | Information Gained |
|---|---|---|
| Biosensing | Measures frequency change upon binding of the amino acid to an immobilized receptor. | Detection, quantification, binding affinity (KD), and kinetics (kon, koff). |
| Material Science | Monitors the adsorption and self-assembly of amino acid derivatives onto a surface in real-time. | Adsorption kinetics, layer thickness, mass, and viscoelastic properties of the formed film. |
| Drug Development | Studies the interaction of the amino acid with model cell membranes or target proteins. | Membrane partitioning, protein binding characteristics, and interaction mechanisms. |
| Peptide Synthesis | Monitors the step-wise addition of amino acids during solid-phase peptide synthesis. | Reaction completion, kinetics of coupling and deprotection steps. |
This table is interactive. Users can sort the data by clicking on the column headers.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-L-phenylalanine hydrochloride |
| n-Butanol |
| Acetic Acid |
| Water |
| Chloroform |
| Methanol |
| Ninhydrin |
| Boc-phenylalanine |
| L-Histidine |
| L-Phenylalanine |
| L-Proline |
| L-Tryptophan |
The Use of this compound as an Internal Standard in Quantitative Analysis Remains Undocumented in Scientific Literature
A comprehensive review of scientific databases and analytical chemistry literature reveals a notable absence of research detailing the application of this compound as an internal standard in quantitative analysis. Despite the common practice of employing structural analogs and isotopically labeled compounds as internal standards to ensure accuracy and precision in analytical methods, particularly in chromatography and mass spectrometry, this compound does not appear to be a compound that has been adopted for this purpose.
Internal standards are crucial in analytical chemistry for correcting variations in sample preparation, injection volume, and instrument response. The selection of a suitable internal standard is a critical step in method development, with the ideal compound being chemically similar to the analyte of interest but distinguishable by the analytical instrument. Typically, this involves using a stable isotope-labeled version of the analyte or a closely related homolog or analog.
While various analogs of phenylalanine have been successfully used as internal standards in the quantitative analysis of amino acids, there is no specific data or research to support the use of this compound in this capacity. For instance, compounds such as norvaline, α-methyl phenylalanine, and 2-chloro-L-phenylalanine have been documented as effective internal standards in different analytical methodologies for amino acid quantification. These compounds are chosen for their similar extraction efficiencies and chromatographic behaviors to the target amino acids, while having distinct retention times or mass-to-charge ratios that allow for clear differentiation from the analytes.
The lack of available information on the use of this compound as an internal standard means that no established protocols, validation data, or research findings can be presented. Consequently, data tables illustrating its performance characteristics, such as linearity, recovery, and precision, in quantitative assays are not available.
Researchers seeking to develop new analytical methods for phenylalanine or related compounds may consider evaluating this compound as a potential internal standard. However, any such application would require rigorous method development and validation to establish its suitability and reliability. Until such research is conducted and published, the role of this compound in quantitative analysis remains purely theoretical.
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and properties. It is particularly useful for studying amino acids, which can exist in neutral or zwitterionic forms depending on their environment. nih.gov In the solid phase, amino acids like d-phenylalanine (B559541) typically exist as zwitterions, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). yildiz.edu.tr
DFT calculations are employed to determine the most stable geometric structure of a molecule by finding the minimum energy conformation. For zwitterionic d-phenylalanine, geometry optimization has been performed using methods like DFT/B3LYP with a def2-TZVP basis set. yildiz.edu.tr These calculations provide precise bond lengths and angles for the molecule in its ground state.
A key aspect of these studies is the characterization of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comnih.gov A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov For zwitterionic d-phenylalanine, both HOMO and LUMO orbitals are primarily localized on the aromatic ring. researchgate.net
The table below presents calculated electronic properties for d-phenylalanine.
Table 1: Calculated Electronic Properties of D-Phenylalanine
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -6.953 eV | yildiz.edu.tr |
| LUMO Energy | -1.183 eV | yildiz.edu.tr |
| HOMO-LUMO Gap | 5.770 eV | yildiz.edu.tr |
DFT calculations are highly effective in simulating vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations help in the assignment of experimental spectral bands to specific molecular vibrations. For d-phenylalanine, theoretical vibrational wavenumbers have been calculated and compared with experimental FT-IR spectra. yildiz.edu.tr Such comparisons show good agreement, typically with errors in the range of 0-3%, which is considered acceptable for DFT calculations. researchgate.net
Studies on phenylalanine polymorphs have also utilized DFT to calculate and interpret IR absorption spectra, helping to differentiate between various crystal forms by identifying unique vibrational signatures. rsc.org For instance, the analysis of FT-IR spectra can confirm the zwitterionic state of the amino acid by identifying the characteristic vibrational modes of the NH3+ and COO- groups. rsc.org
The following table compares selected experimental and calculated vibrational frequencies for zwitterionic d-phenylalanine.
Table 2: Comparison of Experimental and Calculated IR Frequencies for D-Phenylalanine (cm⁻¹)
| Assignment | Experimental Frequency | Calculated Frequency | Reference |
|---|---|---|---|
| NH3+ asymmetric stretching | 3054 | 3086 | yildiz.edu.tr |
| NH3+ symmetric stretching | 2950 | 2962 | yildiz.edu.tr |
| COO- asymmetric stretching | 1581 | 1599 | yildiz.edu.tr |
| COO- symmetric stretching | 1411 | 1413 | yildiz.edu.tr |
| C-O stretching | 1309 | 1263 | rsc.org |
| Phenyl ring wagging | 850 | 830 | rsc.org |
Computational modeling is instrumental in elucidating complex reaction mechanisms. For dipeptides like L-phenylalanyl-L-alanine, computational studies combining tight-binding and ab initio simulations have revealed a temperature-driven, water-catalyzed irreversible cyclization mechanism in the condensed phase. acs.org This process transforms the linear dipeptide into a more stable cyclic structure. acs.org
Quantum chemical modeling of enzymatic reactions often employs a "cluster approach," where a model of the active site (e.g., up to 300 atoms) is studied with high-level quantum methods like DFT. arturorobertazzi.it This approach has been used to investigate reaction mechanisms, such as peptidyl-tRNA hydrolysis in the ribosome, by calculating the energy barriers for each step and identifying key intermediates and transition states. arturorobertazzi.it The zwitterionic nature of amino acids is a critical factor in these reaction pathways, influencing proton transfer and electrostatic interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time. This is particularly valuable for understanding processes like self-assembly and adsorption.
MD simulations have been used to investigate the adsorption of phenylalanine onto various surfaces. For example, studies on the adsorption of phenylalanine at a silica-water-acetonitrile interface revealed that the molecule adopts a 'standing up' configuration in its stable adsorbed state. rsc.orgrsc.org In this orientation, the polar functional groups are close to the silica (B1680970) surface, while the non-polar phenyl side chain is oriented away from it. rsc.orgrsc.org
The binding affinity and interaction energies can be quantified using methods like umbrella sampling MD simulations to calculate the potential of mean force (PMF), or free energy profile, of adsorption. rsc.org These studies have shown that the polarity of the side chain plays a primary role in the adsorption process at a liquid-solid interface. rsc.org Phenylalanine, with its phenyl side chain, exhibits stronger adsorption free energy on silica than leucine (B10760876) but weaker than the more polar glutamine. rsc.orgrsc.org
MD simulations are also crucial for understanding the self-assembly of phenylalanine-based molecules into larger structures like nanotubes and fibrils. researchgate.netresearchgate.net These simulations can reveal the specific intermolecular interactions, such as π-π stacking of the aromatic rings and hydrogen bonding, that drive the assembly process. mdpi.com
Table 3: Adsorption Free Energies of Amino Acids on a Silica Surface
| Amino Acid | Adsorption Free Energy (kcal/mol) | Reference |
|---|---|---|
| Phenylalanine | -4.5 | rsc.org |
| Leucine | -3.8 | rsc.org |
| Glutamine | -6.0 | rsc.org |
Quantum Chemical Calculations in Reaction Modeling
Quantum chemical calculations are essential for accurately modeling chemical reactions, providing detailed information about the electronic rearrangements that occur. diva-portal.org These methods are applied to study reaction mechanisms, predict reaction rates, and understand the role of catalysts.
For instance, quantum chemical modeling has been used to investigate the interactions between L-phenylalanine and divalent metal cations. nih.gov Using methods like B3LYP/6-311++G(d,p), researchers can calculate interaction enthalpies and free energies, revealing the binding affinity order (Cu2+ > Ni2+ > Zn2+), which is consistent with the Irving-Williams series. nih.gov These calculations show that metal-π interactions with the aromatic side chain contribute significantly to the stability of the complexes. nih.gov
Furthermore, modeling approaches that combine quantum mechanics with molecular mechanics (QM/MM) allow for the study of reactions in large systems like enzymes. researchgate.net In these models, the reactive center is treated with high-accuracy quantum chemistry, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics force fields. This hybrid approach provides a balance between accuracy and computational cost, enabling the simulation of complex biological processes. arturorobertazzi.it
Peptide and Protein Synthesis Research
The use of non-proteinogenic amino acids is a cornerstone of modern peptide research, enabling the creation of molecules with novel properties. P-Amino-D-phenylalanine, HCl stands out as a versatile building block in this field.
The incorporation of unnatural D-amino acids like p-Amino-D-phenylalanine into peptide chains is a strategic approach to developing new peptidomimetics—compounds that mimic natural peptides but offer advantages such as enhanced stability and bioavailability. ptfarm.pl The D-configuration provides resistance to proteolytic enzymes, which typically recognize and degrade peptides composed of L-amino acids. ptfarm.plnih.gov The presence of the hydrophobic phenyl ring can also improve transport properties across cellular membranes. ptfarm.pl
The process of incorporating p-Amino-D-phenylalanine into a growing peptide chain follows standard chemical peptide synthesis protocols, often solution-phase or solid-phase synthesis. nih.govlibretexts.org A critical step involves the use of protecting groups for the two amino functions (the α-amino group and the p-amino group on the phenyl ring) as well as the carboxyl group to ensure selective peptide bond formation. libretexts.orgnih.gov For instance, the p-amino group might be protected with a Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) group, which can be selectively removed at a later stage. nih.gov Coupling agents such as dicyclohexylcarbodiimide (DCC) or TBTU are then used to facilitate the formation of the peptide bond between the activated carboxyl group of one amino acid and the free amino group of the next. nih.govmdpi.com
Table 1: Common Protecting Groups in Peptide Synthesis
| Functional Group | Protecting Group | Abbreviation |
|---|---|---|
| α-Amino Group | tert-Butyloxycarbonyl | Boc |
| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc |
| p-Amino Group | Benzyloxycarbonyl | Z |
| Carboxyl Group | Methyl ester | OMe |
This table provides examples of protecting groups commonly used during the synthesis of peptides containing functionalized amino acids.
The inclusion of p-Amino-D-phenylalanine is a key strategy for creating modified peptides and peptide analogs with tailored biological activities. Replacing a natural L-amino acid with its D-isomer can dramatically alter the peptide's three-dimensional structure, which can in turn change its interaction with biological targets like receptors or enzymes. ptfarm.pl This substitution can convert a receptor agonist into an antagonist or enhance its binding affinity. ptfarm.pl
The enhanced stability against enzymatic degradation is a significant advantage, prolonging the half-life of the peptide in biological systems. ptfarm.plnih.gov This strategy has been successfully employed in the development of therapeutic peptides. For example, synthetic analogs of gonadotropin-releasing hormone (GnRH), such as Cetrorelix, and somatostatin, like Octreotide, incorporate D-phenylalanine derivatives to achieve high antagonistic activity and prolonged pharmacological effects. ptfarm.pl The amino group on the phenyl ring of p-Amino-D-phenylalanine offers an additional site for modification, allowing for the attachment of other molecules like fluorophores, drugs, or cross-linking agents to create multifunctional peptide conjugates.
In nature, many bioactive peptides, particularly those from bacteria and fungi, are synthesized not by ribosomes but by large, multienzyme complexes called nonribosomal peptide synthetases (NRPS). embopress.orgmdpi.com A key feature of NRPS is their ability to incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids, into peptides. mdpi.com
Research into NRPS mechanisms has revealed how D-amino acids are incorporated. NRPS are organized into modules, where each module is typically responsible for adding one amino acid to the growing peptide chain. mdpi.com These modules contain core domains, including an adenylation (A) domain, which selects and activates a specific amino acid. embopress.orgmdpi.com Some NRPS modules also contain an epimerization (E) domain, which converts an L-amino acid, once activated and attached to the enzyme complex, into its D-isomer just before peptide bond formation. mdpi.comnih.gov The gramicidin S synthetase, which incorporates D-phenylalanine, is a classic example of this process. embopress.org Studies have shown that the amino acid binding pocket of the adenylation domain can often accommodate both L- and D-stereoisomers, providing flexibility to the synthesis process. embopress.org Understanding these enzymatic mechanisms provides blueprints for chemoenzymatic strategies to produce complex peptides. nih.gov
The synthesis of dipeptides containing D-amino acids is of significant interest, as even small changes in stereochemistry can lead to vastly different biological effects. nih.gov For example, the dipeptide cyclo(L-Trp-D-Pro) was found to increase heart rate, while its stereoisomer cyclo(D-Trp-L-Pro) had the opposite effect. nih.gov
Researchers have harnessed the enzymatic machinery of NRPS to synthesize specific D-amino acid-containing dipeptides. nih.gov By isolating and using the adenylation (A) domains from NRPS systems known to activate specific amino acids, scientists can create chemoenzymatic systems for targeted dipeptide synthesis. nih.gov This approach offers a high degree of control over the stereochemistry of the product, which is often challenging to achieve through purely chemical methods. Following synthesis, analytical techniques such as chromatography with chiral columns or capillary electrophoresis are essential to confirm the stereochemical purity of the resulting dipeptides, ensuring that the desired isomer has been produced without significant racemization. amazonaws.com
Development of Chemical Probes and Labeling Reagents
The functionalized phenyl ring of p-Amino-D-phenylalanine makes it an excellent starting point for designing chemical tools to study biological systems. The amino group provides a convenient chemical handle for attaching reporter tags or reactive groups.
Photoaffinity labeling (PAL) is a powerful technique used to identify and study interactions between bioactive molecules (like peptides) and their biological targets (like receptors or enzymes). rsc.org The strategy involves a "bait" molecule that carries a photoreactive group. Upon activation with UV light, this group forms a highly reactive intermediate that creates a covalent bond with any nearby molecules, thus permanently "labeling" the target. rsc.orgnih.gov
The phenylalanine structure is an ideal scaffold for creating photoreactive amino acids. researchgate.net While p-Amino-D-phenylalanine itself is not photoreactive, its p-amino group can be chemically modified to introduce a photoreactive moiety. More commonly, researchers synthesize phenylalanine analogs that already contain such a group. A prominent example is p-benzoyl-L-phenylalanine (pBPA), where a benzophenone group replaces the amino group. nih.govresearchgate.net Benzophenone is an excellent photolabel because it is chemically stable until it is activated by UV light (typically at 350–360 nm), a wavelength that is less likely to cause damage to proteins. nih.gov Upon activation, it forms a reactive triplet-state ketyl radical that can insert into C-H bonds of the target protein, forming a stable C-C covalent bond. nih.gov By incorporating a photoreactive D-phenylalanine analog into a peptide, researchers can create potent probes to map binding sites and identify protein-protein interactions with high specificity. nih.govresearchgate.net
Table 2: Examples of Photoreactive Phenylalanine Analogs
| Compound Name | Photoreactive Group | Activation Wavelength |
|---|---|---|
| p-Azido-L-phenylalanine | Phenyl azide | ~260 nm |
This table highlights common photoreactive amino acids based on the phenylalanine scaffold used in photoaffinity labeling experiments.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of P-Amino-d-phenylalanine HCl to achieve ≥95% enantiomeric purity?
- Methodological Answer : Enantiomeric purity can be achieved via asymmetric synthesis using chiral auxiliaries or enzymatic resolution. Polarimetry ([α]²⁰/D measurements) and chiral HPLC are critical for monitoring optical activity and purity. For example, optical activity standards for L-enantiomers (e.g., +8.7±0.5° in acetic acid/water ) provide a reference framework. Post-synthesis, recrystallization in HCl-containing solvents improves crystalline purity .
Q. What standardized methods are recommended for assessing the purity of P-Amino-d-phenylalanine HCl?
- Methodological Answer : Use a combination of:
- Loss on drying (≤5% mass loss, per gravimetric analysis ).
- Potentiometric titration with NaOH to quantify free HCl and amino acid content .
- Ion chromatography to measure chloride/sulfate impurities (≤0.021% Cl⁻ and ≤0.028% SO₄²⁻ thresholds ).
- HPLC/GC for organic impurities, validated against analytical standards (e.g., 100 mM amino acid in 0.1 M HCl ).
Q. How does the solubility profile of P-Amino-d-phenylalanine HCl influence experimental design in aqueous systems?
- Methodological Answer : Solubility varies with pH and ionic strength. Prepare stock solutions in 0.1 M HCl (100 mM concentration ), and confirm solubility via spectrophotometry (UV-Vis λmax ~235–288 nm ). For buffer compatibility, conduct stability tests under intended experimental conditions (e.g., phosphate buffers) to avoid precipitation .
Advanced Research Questions
Q. What advanced techniques resolve contradictions in reported solubility data for P-Amino-d-phenylalanine HCl across solvent systems?
- Methodological Answer : Use controlled solvent screening with dielectric constant adjustments (e.g., water/ethanol mixtures) and differential scanning calorimetry (DSC) to study polymorphic transitions. Cross-validate with XRPD to correlate crystal forms with solubility discrepancies . For ion-specific effects, pair potentiometric titration with conductometric measurements .
Q. How can researchers address chiral inversion risks during peptide synthesis using P-Amino-d-phenylalanine HCl?
- Methodological Answer : Monitor racemization via:
- Circular dichroism (CD) to track optical activity changes during coupling reactions.
- MALDI-TOF MS to detect D/L diastereomers in synthesized peptides.
- Optimize reaction conditions (e.g., low temperature, minimized base exposure) based on solution-phase peptide synthesis protocols .
Q. What methodologies validate the stability of P-Amino-d-phenylalanine HCl under high-temperature or oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., mp ~247–249°C for hemihydrate forms ).
- Forced degradation with H₂O₂ or UV light, followed by LC-MS to identify degradation byproducts.
- Compare results against purity criteria (e.g., ≤5% loss on drying ).
Q. How do hygroscopic properties impact the handling and storage of P-Amino-d-phenylalanine HCl in long-term studies?
- Methodological Answer : Store in desiccators with silica gel or under nitrogen. Characterize hygroscopicity via dynamic vapor sorption (DVS) to determine critical relative humidity (RH) thresholds. For hemihydrate forms (e.g., C₉H₁₂N₂O₂·HCl·½H₂O ), use Karl Fischer titration to monitor moisture uptake during experiments.
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the reactivity of P-Amino-d-phenylalanine HCl in peptide synthesis?
- Methodological Answer : Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
